molecular formula C17H12FN3O B2717662 N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide CAS No. 1384743-90-1

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide

Cat. No.: B2717662
CAS No.: 1384743-90-1
M. Wt: 293.301
InChI Key: MMYZFHFMMBLUFX-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O and its molecular weight is 293.301. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Biomedical Applications

Research into indolizine derivatives, such as the indolizino[3,2-c]quinolines, highlights their suitability as fluorescent probes. These compounds, developed through oxidative Pictet-Spengler cyclization, exhibit desirable optical properties, suggesting potential applications in aqueous systems for biomedical imaging or as sensors for biological molecules (Park et al., 2015).

Detection of Cyanide Ions

Innovations in chromogenic compounds for cyanide detection have led to the development of molecules that undergo a visible change in the presence of cyanide ions. These changes facilitate the colorimetric identification of cyanide in water, a crucial development given cyanide's toxicity. Compounds leveraging the indoline and benzooxazine frameworks have demonstrated efficacy in this area, offering a basis for further research into similar compounds for environmental monitoring (Tomasulo et al., 2006).

Antituberculosis Agents

The investigation into indole-2-carboxamides reveals their promise as antituberculosis agents. Initial screening against Mycobacterium tuberculosis identified these compounds for their low micromolar potency, with subsequent modifications enhancing their effectiveness and pharmacokinetic properties. This suggests that similar structural frameworks, including indolizine derivatives, might offer new pathways for TB drug development (Kondreddi et al., 2013).

Cytotoxic and Antioxidant Activities

Research on N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides has explored their potential in cytotoxic and antioxidant activities. Such studies indicate the value of exploring indolizine derivatives for their potential therapeutic benefits in treating cancer or mitigating oxidative stress (IOSR Journals, Kolanpaka & Gade, 2015).

Acid-Responsive Photoluminescence

The discovery of acid-responsive photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit dramatic blue shifts in fluorescence upon protonation, opens new avenues for sensing and imaging technologies. These findings underscore the potential of utilizing specific indolizine derivatives in developing pH sensors or imaging agents that respond to the acidic environments typical of certain disease states (Outlaw et al., 2016).

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZFHFMMBLUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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